molecular formula C9H18ClNO2 B13908770 methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride

methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride

Katalognummer: B13908770
Molekulargewicht: 207.70 g/mol
InChI-Schlüssel: CIOPZBFOTICHTF-MWDCIYOWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride can be achieved through several methods. One common approach involves the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate . This method allows for the efficient synthesis of both enantiomers of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary for the synthesis of enantiopure compounds . In biology and medicine, it serves as a building block for the development of pharmaceuticals and bioactive molecules . Additionally, its unique structural properties make it valuable in industrial processes, such as the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride include menthyl acetate, cyclohexanol derivatives, and other cycloalkane compounds .

Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H18ClNO2

Molekulargewicht

207.70 g/mol

IUPAC-Name

methyl (1S,2R,5S)-5-amino-2-methylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-6-3-4-7(10)5-8(6)9(11)12-2;/h6-8H,3-5,10H2,1-2H3;1H/t6-,7+,8+;/m1./s1

InChI-Schlüssel

CIOPZBFOTICHTF-MWDCIYOWSA-N

Isomerische SMILES

C[C@@H]1CC[C@@H](C[C@@H]1C(=O)OC)N.Cl

Kanonische SMILES

CC1CCC(CC1C(=O)OC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.